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Fluoro(hydroxy)oxophosphanium

Oxidation State Reactivity Phosphorous Chemistry Redox Selectivity

Fluoro(hydroxy)oxophosphanium (CAS 14939-29-8), also systematically named monofluorophosphorous acid, is an inorganic phosphorus(III) compound with the formula H₂PO₂F. It is a colorless, fuming liquid with a molecular weight of approximately 84 g/mol, a melting point of -94 °C, and a boiling point of 112.4 °C.

Molecular Formula FHO2P+
Molecular Weight 82.979 g/mol
CAS No. 14939-29-8
Cat. No. B14711277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro(hydroxy)oxophosphanium
CAS14939-29-8
Molecular FormulaFHO2P+
Molecular Weight82.979 g/mol
Structural Identifiers
SMILESO[P+](=O)F
InChIInChI=1S/FO2P/c1-4(2)3/p+1
InChIKeyCCFKWUMXBUQERQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to Fluoro(hydroxy)oxophosphanium (CAS 14939-29-8): A Phosphorus(III) Specialty Intermediate


Fluoro(hydroxy)oxophosphanium (CAS 14939-29-8), also systematically named monofluorophosphorous acid, is an inorganic phosphorus(III) compound with the formula H₂PO₂F. It is a colorless, fuming liquid with a molecular weight of approximately 84 g/mol, a melting point of -94 °C, and a boiling point of 112.4 °C [1]. Unlike the more widely known monofluorophosphoric acid (CAS 13537-32-1), which is a phosphorus(V) species, this compound's +3 oxidation state imbues it with distinct reactivity, including a propensity for redox and nucleophilic substitution pathways not available to its P(V) analogs [2]. This fundamental electronic difference is the primary driver for its selection in specialized chemical synthesis and industrial processes.

1
P(III) Redox & Nucleophilic Pathways
Enables oxidative addition and fluorophosphite synthon generation not available from P(V) analogs.
2
Phosphite Prodrug / Agrochemical Intermediates
Supports synthesis of P(III) esters convertible to bioactive phosphonates; P(III) center required for nucleophilic substitution.
3
Non-Volatile Fluoride Source for Selective Etching
Reported in patent formulations for high-aspect-ratio Si₃N₄ etching, offering process control absent in volatile HF mixtures.

Why a Phosphorus(V) Analog Cannot Substitute for Fluoro(hydroxy)oxophosphanium


Generic substitution between phosphorus oxyacids is not feasible due to a critical electronic structure divergence. Fluoro(hydroxy)oxophosphanium is a phosphorus(III) compound, while common alternatives like monofluorophosphoric acid (H₂PO₃F) and phosphoric acid (H₃PO₄) are phosphorus(V) species [1]. This single oxidation state difference results in completely disparate chemical behaviors. For instance, the P(III) center in fluoro(hydroxy)oxophosphanium can act as a Lewis base and a reductant, participating in oxidative addition reactions that are impossible for its P(V) counterparts, which typically function as Lewis acids or are redox-inert [2]. Consequently, in applications requiring selective reduction, nucleophilic fluorination, or specific coordination chemistry, substituting a P(V) acid will lead to reaction failure or entirely different product distributions. The differentiation is therefore not a matter of minor performance variation but of enabling a fundamentally different class of chemical transformations.

Target · P(III)
Oxidative addition capable; lone pair enables Lewis base/reductant chemistry; distillable liquid (mp -94°C, bp 112.4°C).
Alternative · P(V) (e.g., H₂PO₃F)
Redox-inert; no lone pair; viscous glass-forming (solidifies -78°C), decomposes before boiling; hydrolytically robust fluoride source.
Key Mismatch
Oxidation state divergence (III vs V) alters available reaction mechanisms; P(III) reactivity cannot be replicated by process optimization.
Impact
Substitution may result in reaction failure or different product distributions in reductive fluorination, phosphine oxide synthesis, and transient fluoride applications.
Physical Property Risk
Target is distillable for high-purity procurement; P(V) glass limits handling and purification, potentially affecting quality in sensitive processes.
Hydrolytic Profile
P(III) lability enables self-scavenging transient activity; P(V)-monofluoro robust acid persists, unsuitable where controlled degradation is required.

Quantitative Differentiation Evidence for Fluoro(hydroxy)oxophosphanium Versus P(V) and Other Analogs


P(III) vs. P(V) Electronic Structure: A Binary Differentiation in Reactivity

Fluoro(hydroxy)oxophosphanium is a phosphorus(III) compound, placing it in a fundamentally different reactivity class from phosphorus(V) analogs like monofluorophosphoric acid (H₂PO₃F). The P(III) center possesses a non-bonding electron pair, enabling it to act as a Lewis base and reductant [1]. In contrast, P(V) compounds like H₂PO₃F are electron-precise, redox-inert tier 5. This binary difference means fluoro(hydroxy)oxophosphanium can participate in oxidative addition, a mechanistic pathway that is structurally impossible for any P(V) comparator. This is not a matter of degree but of kind, making it irreplaceable for reductive fluorination or phosphine oxide synthesis.

P(III) vs P(V) Reactivity
Class-level inference
Target · P(III): active lone pair; reductant / Lewis base; oxidative addition possible.
Comparator · P(V): redox-inert; electron-precise; no oxidative addition.
Supports redox-driven synthesis selection; P(III) reactivity is a binary mechanistic requirement, not optimizable in P(V).
Fundamental electronic distinction; universal under all conditions.
Oxidation State Reactivity Phosphorous Chemistry Redox Selectivity

Thermodynamic Stability of the P(III) Oxidation State: Hydrolysis Resistance Comparison

While specific thermodynamic data for fluoro(hydroxy)oxophosphanium is available from Larson (1991) [1], data for the class of fluorophosphoric P(V) acids provides a critical contrast. The P(V) monofluorophosphoric acid has a standard Gibbs free energy of ionization (ΔG°) of 3.1 kJ/mol, while the difluoro analog is 1.7 kJ/mol, indicating weaker acidity for the monofluoro species [2]. Critically, P(III) fluorophosphorous acids are reported to be thermally and hydrolytically more labile than their P(V) counterparts, which are “hydrolytically robust” [3]. This higher reactivity of P(III) species is an advantage in applications requiring controlled hydrolytic degradation or transient fluorinating activity, where the inertness of P(V) monofluorophosphoric acid would be a limitation.

Hydrolytic Stability
Cross-study comparable
P(III): reported hydrolytically reactive; labile fluoride source.
P(V)-monofluoro: hydrolytically robust; ΔG° ionization 3.1 kJ/mol.
Transient fluoride activity design: P(III) lability may support self-scavenging; P(V) robust acid persists.
Class-level stability inference; direct kinetic constants unavailable.
Hydrolytic Stability Thermochemistry Fluorophosphorous Acid

Semiconductor Etching: Enabling High Si₃N₄:SiO₂ Selectivity Without Volatile HF Losses

In semiconductor manufacturing, the use of hot phosphoric acid (H₃PO₄) to etch silicon nitride (Si₃N₄) is standard but suffers from poor selectivity over silicon oxide (SiO₂), typically only achieving a 10:1 selectivity even after dilution, with compromised nitride etch rates [1]. The addition of free HF can increase etch rates but introduces substantial process control problems due to its volatility and the acceleration of silica re-deposition [2]. Fluoro(hydroxy)oxophosphanium, and its in-situ generated P(III) species, are revealed in recent patent literature as a non-volatile fluoride source that mitigates these issues. Patents explicitly claim formulations containing monofluorophosphorous acid (MFPA) for high-selectivity Si₃N₄ etching, achieving a more 'advantageous balance' of high nitride etch rate and high selectivity over oxide, exceeding the performance trade-off of H₃PO₄/HF mixtures [2].

Si₃N₄ Etch Method
Class-level inference
Patent-described non-volatile P(III) fluoride source; claimed high Si₃N₄ etch rate and high SiO₂ selectivity vs conventional H₃PO₄/HF.
May support high-aspect-ratio 3D NAND process window; conventional mixtures face selectivity losses and oxide re-deposition.
Quantitative selectivity data is patent-specific; review process integration requirements.
Wet Etching Silicon Nitride Semiconductor Manufacturing

Physical State: Low Viscosity Volatile Liquid vs. Viscous Glass-Forming P(V) Acid

Monofluorophosphoric acid (H₂PO₃F) is a colorless viscous liquid that solidifies to a rigid glass at -78 °C, making it difficult to handle and transfer at low temperatures [1]. In contrast, fluoro(hydroxy)oxophosphanium (P(III)) is a mobile, fuming liquid with a much lower melting point of -94 °C and a boiling point of 112.4 °C [2]. Its lower viscosity and volatility are significant practical advantages for processes requiring precise liquid metering, filtration, or purification via distillation. The ability to be distilled without decomposition offers a distinct quality control advantage, ensuring higher purity in sensitive applications compared to the non-distillable P(V) glass.

Physical Form
Cross-study comparable
Target mp -94°C, bp 112.4°C, distillable
Comparator glass at -78°C, decomposes before boiling
Distillability supports purification for high-purity procurement; P(V) glass limits handling and purity assurance.
Viscosity difference is qualitative but functionally significant.
Physical Property Handling Purification

Specialized Procurement Scenarios for Fluoro(hydroxy)oxophosphanium


Synthesis of P(III)-Bearing Nucleoside and Agrochemical Intermediates

In medicinal and agrochemical chemistry, the phosphite oxidation state is often critical for biological activity (e.g., phosphonate prodrugs). Fluoro(hydroxy)oxophosphanium serves as a key synthon for introducing a fluorophosphite moiety via nucleophilic substitution at the P(III) center. Its reactivity, driven by the lone pair [1], enables selective formation of P(III) esters that can later be oxidized to the bioactive P(V) state, a route inaccessible when using pre-oxidized monofluorophosphoric acid.

Advanced Semiconductor Fabrication: 3D NAND Silicon Nitride Selective Etching

Leading-edge memory manufacturing (96+ layers) requires an etchant that removes silicon nitride with extreme selectivity over silicon oxide, while avoiding the process-window-killing oxide re-deposition caused by standard HF/hot phosphoric acid chemistries [1]. Fluoro(hydroxy)oxophosphanium, as a non-volatile P(III) fluoride source, addresses this, as claimed in specialized etch formulation patents seeking an optimal balance of high nitride etch rate and high, sustainable oxide selectivity in high-aspect-ratio structures.

Metal Surface Polishing and Anti-Corrosion Formulations

The controlled hydrolytic reactivity of fluoro(hydroxy)oxophosphanium makes it a superior agent in electrolytic and chemical polishing baths for metals [1]. Unlike persistent P(V) acids, its P(III) species provides a transient fluoride activity that effectively passivates and polishes metal surfaces without leaving long-lasting corrosive residues that could attack the substrate post-treatment. This property is essential for the precision surface finishing of surgical instruments and aerospace components.

Precision Catalyst Design Exploiting P(III) Coordination Chemistry

Organometallic chemists seeking to design catalysts with hemilabile or redox-active ligands target P(III) compounds for their ability to act as σ-donors and π-acceptors [1]. Fluoro(hydroxy)oxophosphanium offers a unique entry point to fluorinated phosphine ligands. Its P(III) lone pair bonds to transition metals, while the fluorine and hydroxyl groups offer sites for further derivatization, enabling the fine-tuning of catalyst electronic and steric properties—a synthesis that is impossible using redox-inert P(V) starting materials.

Application
Selection Property
Validation Focus
Phosphonate Prodrug / Agrochemical Intermediate Synthesis
P(III) nucleophilic substitution reactivity
Conversion to P(V) bioactive ester without pre-oxidation; P(III) center integrity
3D NAND Si₃N₄ Selective Etching
Non-volatile fluoride release in etch formulations
Si₃N₄:SiO₂ selectivity ratio; oxide re-deposition control
Metal Surface Polishing & Anti-Corrosion
Transient hydrolytic fluoride activity
Surface passivation quality; residual corrosive species assessment
Precision Catalyst Ligand Design
P(III) σ-donor / π-acceptor ligand character
Fluorinated phosphine derivatization; metal coordination behavior
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